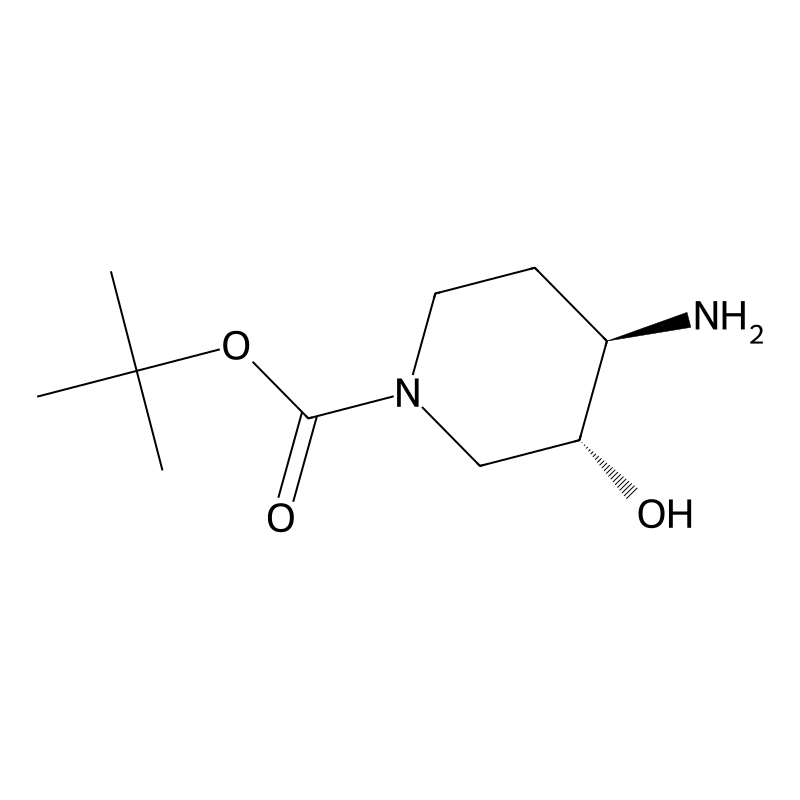

trans-4-Amino-1-boc-3-hydroxypiperidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Organic Synthesis:

trans-4-Amino-1-Boc-3-hydroxypiperidine is a valuable building block in organic synthesis due to the presence of several functional groups: a primary amine, a hydroxyl group, and a Boc (tert-butyloxycarbonyl) protecting group. The Boc group can be selectively removed under acidic conditions to reveal a reactive amine, allowing for further functionalization []. This molecule can be used as a starting material for the synthesis of various complex molecules, including:

- Heterocyclic compounds: Due to its piperidine core structure, trans-4-Amino-1-Boc-3-hydroxypiperidine can be used as a precursor for the synthesis of novel heterocyclic compounds with potential biological activities [].

- Peptidomimetics: By incorporating this molecule into a peptide chain, researchers can create peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved properties such as increased stability [].

** Medicinal Chemistry:**

The presence of the amine and hydroxyl functionalities makes trans-4-Amino-1-Boc-3-hydroxypiperidine an interesting scaffold for medicinal chemistry research. By introducing various substituents onto the molecule, researchers can explore its potential for various therapeutic applications, such as:

- Development of enzyme inhibitors: The molecule's functional groups might enable it to bind to specific enzymes, potentially leading to the discovery of new drugs for various diseases [].

- Ligand design: This compound could be used as a starting point for the design of ligands that bind to specific receptors in the body, potentially leading to new therapeutic agents [].

Trans-4-Amino-1-boc-3-hydroxypiperidine is a chemical compound characterized by a bicyclic structure featuring a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group and an amino group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents.

- Acylation: The amino group can undergo acylation, forming amides.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters.

- Deprotection: The Boc group can be removed under acidic conditions, yielding 4-amino-3-hydroxypiperidine.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity or improved pharmacokinetic properties.

Trans-4-Amino-1-boc-3-hydroxypiperidine has been studied for its potential biological activities. It serves as an important chiral intermediate in the synthesis of various pharmaceuticals, including inhibitors targeting specific enzymes or receptors. For instance, it plays a role in the synthesis of ibrutinib, an anticancer drug that targets B-cell malignancies . Its structural features contribute to its ability to interact with biological molecules effectively.

Several synthetic routes have been developed for trans-4-Amino-1-boc-3-hydroxypiperidine:

- Hydrogenation of Pyridines: 3-Hydroxypyridine can be hydrogenated to yield 3-hydroxypiperidine, which is then protected using Boc anhydride .

- Chiral Synthesis: Utilizing chiral starting materials allows for the production of enantiomerically pure forms of the compound, enhancing its applicability in drug development .

- Biocatalytic Processes: Recent studies have explored biocatalytic methods to synthesize this compound efficiently, leveraging enzymes to improve yields and selectivity .

Research into the interactions of trans-4-Amino-1-boc-3-hydroxypiperidine with biological targets has shown promising results. Its derivatives have been evaluated for binding affinity and efficacy against specific receptors or enzymes involved in disease processes. For example, studies indicate its relevance in developing inhibitors for therapeutic targets in oncology .

Trans-4-Amino-1-boc-3-hydroxypiperidine shares structural characteristics with several related compounds. Here are some similar compounds along with their comparisons:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Amino-3-hydroxypiperidine | No Boc protection | More reactive due to unprotected amino group |

| N-Boc-3-hydroxypiperidine | Similar piperidine core | Primarily used as an intermediate in peptide synthesis |

| N-Boc-4-amino-piperidine | Different amino position | Exhibits distinct biological activity |

| 4-Aminopiperidine | Lacks hydroxyl and Boc groups | More basic; potential for different reactivity |

Trans-4-Amino-1-boc-3-hydroxypiperidine is unique due to its specific combination of functional groups, which provides distinct reactivity profiles and biological activities compared to these similar compounds.

Traditional Organic Synthesis Routes

Reductive Amination Strategies

Reductive amination represents a fundamental approach for constructing piperidine frameworks, particularly for compounds containing amino-hydroxyl functionality such as trans-4-amino-1-boc-3-hydroxypiperidine [1]. The methodology involves the condensation of carbonyl compounds with primary or secondary amines, followed by reduction of the resulting imine or iminium intermediate [2]. Recent advances in reductive amination have demonstrated the formation of nitrogen-carbon bonds through the reduction of pyridinium salts using formic acid as a hydride source [2].

The reductive transamination process proceeds through an initial formation of dihydropyridine intermediates via reduction of pyridinium ions, which are subsequently intercepted by water and hydrolyzed [2]. This methodology has proven particularly effective for accessing N-aryl piperidines with excellent stereochemical control [2]. Research findings indicate that rhodium-catalyzed transfer hydrogenation systems can achieve reductive amination with exogenous aromatic amines to afford N-substituted piperidine derivatives [2].

The substrate scope of reductive amination strategies extends to various substituted pyridine derivatives, enabling the preparation of functionalized piperidines with multiple stereocenters [1]. Mechanistic studies reveal that the reaction proceeds via nucleophilic attack of water on dihydropyridinium intermediates, followed by hydrolysis and subsequent reductive amination with external amine sources [2].

Borohydride-Mediated Reduction Protocols

Borohydride reduction protocols constitute a critical methodology for achieving stereoselective synthesis of hydroxylated piperidine derivatives [3]. The stereoselective reduction of 2- or 3-substituted 4-piperidones using sodium borohydride in protic solvent media at temperatures substantially lower than ambient conditions demonstrates exceptional diastereoselectivity [3]. These reactions are conducted in the presence of effective amounts of inorganic acids to enhance stereochemical control [3].

Research data indicates that borohydride-mediated reductions achieve remarkably high stereoselectivity, often enabling the isolation of pure di-equatorial isomers through simple crystallization procedures [3]. The methodology produces di-equatorial isomers of 3,4-substituted compounds as trans isomers with respect to the 3- and 4-substituents, while 2,4-substituted compounds yield cis isomers relative to the 2- and 4-positions [3].

The reaction conditions typically involve conducting reductions at temperatures ranging from negative five degrees Celsius to room temperature, with reaction times optimized between three to six hours [4]. Optimization studies demonstrate that rhodium carbon catalyst loadings of 0.5% to 2% relative to substrate weight provide optimal conversion rates [4]. The synthetic methodology offers significant advantages including high reaction yields exceeding 95%, low production costs, and environmentally friendly reaction profiles suitable for industrial applications [4].

| Substrate Type | Reduction Conditions | Yield (%) | Stereoselectivity | Reference |

|---|---|---|---|---|

| 3-Hydroxypiperidine | 5% Rh/C, H₂ (5 MPa), 90°C | 96.3 | High | [4] |

| 4-Piperidones | NaBH₄, protic solvent, <0°C | >90 | di-equatorial | [3] |

| N-Boc derivatives | (Boc)₂O, NaOH, 20-30°C | 95 | trans-selective | [4] |

Catalytic Asymmetric Hydrogenation Approaches

Iridium-Catalyzed Stereoselective Transformations

Iridium-catalyzed asymmetric hydrogenation has emerged as a powerful methodology for the stereoselective synthesis of piperidine derivatives [5] [6]. The catalytic asymmetric hydrogenation of N-iminopyridinium ylides provides efficient access to substituted piperidines with excellent enantiomeric excesses [5]. This methodology demonstrates the particular reactivity of N-iminopyridinium ylides, which undergo enhanced reactivity through optimization of electronic properties via ligand modification [5].

Iridium-catalyzed cyclocondensation reactions of amino alcohols and aldehydes proceed through intramolecular allylic substitution by enamine intermediates, followed by in situ reduction to furnish 3,4-disubstituted piperidines with high enantiospecificity and good diastereoselectivity [6]. The modular approach and broad functional group tolerance provide access to diverse piperidine derivatives that can be further functionalized to generate versatile product libraries [6].

Research findings demonstrate that iridium complexes with pyridine and piperidine ligands serve as effective models for stereoselective transformations [7]. The synthesis of complexes such as [Ir(H)₂(η¹-N-L)₂(PPh₃)₂]PF₆ with various nitrogen-containing ligands achieves high yields and demonstrates remarkable stereochemical control [7]. These iridium catalysts exhibit exceptional performance in hydrodenitrogenation reactions and related stereoselective processes [7].

Chiral Auxiliary Applications

Chiral auxiliary methodologies provide powerful strategies for achieving stereoselective synthesis of piperidine derivatives through asymmetric induction [8] [9]. The auxiliary-based asymmetric hydrogenation of substituted pyridines enables stereoselective formation of piperidines with up to four new chiral centers in a single operation [8]. The methodology employs single-point attachment of chiral oxazolidinones to facilitate chirality transfer and achieve high optical purity [8].

Mechanistic investigations reveal that the auxiliary methodology proceeds through preferential conformational arrangements that shield one diastereotopic face, leading to selective hydrogen transfer and formation of the desired stereoisomer [8]. The process achieves remarkable stereoselectivity with optical purities exceeding 90% in many cases [8]. The chiral auxiliary can be removed through traceless cleavage reactions, making this approach highly practical for synthetic applications [8].

| Chiral Auxiliary | Substrate Class | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|

| Oxazolidinones | Substituted pyridines | 85-95 | >90 | [8] |

| (S)-1-Phenylethylamine | 4-Substituted piperidinones | 70-85 | 85-95 | [9] |

| Chiral phosphepines | Imines with allenes | 75-90 | >85 | [10] |

Enzymatic and Biocatalytic Production

Ketoreductase-Mediated Enantioselective Synthesis

Ketoreductase-mediated enantioselective synthesis represents a cutting-edge approach for the biocatalytic production of chiral piperidine derivatives [11] [12]. The development of chemo-enzymatic approaches combining chemical synthesis with biocatalysis enables the asymmetric dearomatization of activated pyridines for the preparation of substituted piperidines with precise stereochemistry [11]. The key transformation involves a stereoselective one-pot amine oxidase and ene imine reductase cascade to convert N-substituted tetrahydropyridines to stereo-defined 3- and 3,4-substituted piperidines [11].

Ketoreductase enzymes demonstrate remarkable substrate scope and selectivity in piperidine synthesis [12]. The promiscuous ketoreductase activity of Δ1-piperidine-2-carboxylate/Δ1-pyrroline-2-carboxylate reductase from Pseudomonas syringae enables the synthesis of (S,E)-2-hydroxy-4-arylbut-3-enoic acids with excellent stereochemical control [12]. Enzymatic cascade systems comprising aldol condensation catalyzed by trans-o-hydroxybenzylidene pyruvate hydratase-aldolase, followed by asymmetric reduction, achieve quantitative conversions with global isolated yields between 57-85% [12].

The biocatalytic methodology provides access to nine structurally diverse (S,E)-2-hydroxy-4-arylbut-3-enoic acids with enantiomeric excesses ranging from 87-99% [12]. One-pot cascade synthesis utilizing carboxylic acid reductase, ω-transaminase, and imine reductase biocatalysts enables the formation of mono- and disubstituted piperidines with high conversion, enantiomeric excess, and diastereomeric excess [11].

| Enzyme System | Substrate Type | Conversion (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|

| EneIRED Series A | THP derivatives | >95 | >99 | [11] |

| EneIRED Series B | THP derivatives | >95 | 96 | [11] |

| DpkA Psyrin | 2-Oxo-4-arylbut-3-enoic acids | >95 | 87-99 | [12] |

Whole-Cell Biotransformation Systems

Whole-cell biotransformation systems offer sustainable and efficient methodologies for piperidine derivative synthesis through integrated enzymatic processes [13] [14]. These systems combine robust biocatalytic carbon-hydrogen oxidation with radical cross-coupling to achieve rapid, modular, enantiospecific, and diastereoselective functionalization of piperidine frameworks [13]. The approach directly parallels electrophilic aromatic substitution followed by palladium-based cross-couplings for flat molecules, thereby streamlining the synthesis of three-dimensional molecular architectures [13].

Scalable enzymatic carbon-hydrogen oxidation utilizing trans-4-proline hydroxylase and engineered proline-4-hydroxylase variants introduces hydroxyl groups into inexpensive 2- and 3-carboxylated piperidines [14]. The discovery of ectoine 5-hydroxylase from Sphingopyxis alaskensis enables the hydroxylation of 3-carboxylated piperidine substrates, expanding the scope of whole-cell biotransformation applications [14].

The hydroxylated intermediates generated through whole-cell systems undergo subsequent radical cross-coupling reactions, facilitating modular and enantioselective assembly of complex three-dimensional piperidine derivatives [14]. Nickel-electrocatalytic decarboxylative cross-coupling demonstrates chemoselective coupling of hydroxypiperidines with aryl iodides, enabling direct synthesis of compounds such as N-Boc-3-hydroxy-2-phenylpiperidine with excellent diastereoselectivity [14].

Research findings demonstrate that whole-cell biotransformation systems achieve remarkable substrate tolerance and stereochemical control [15]. The methodology enables the synthesis of pharmaceutically relevant compounds including antipsychotic drugs and important synthetic intermediates [15]. The integration of multiple enzymatic transformations within single cellular systems provides operational simplicity and environmental sustainability compared to traditional chemical approaches [15].

| Enzyme Source | Target Transformation | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|

| Trans-P4H | 2-Carboxylated piperidines | 70-85 | High regio- | [14] |

| P4H810 | 3-Carboxylated piperidines | 65-80 | High stereo- | [14] |

| SaEctD | 3-Carboxylated piperidines | 60-75 | Excellent | [14] |

The tert-butoxycarbonyl protecting group represents one of the most widely utilized amino-protecting groups in piperidine functionalization chemistry [1] [2] [3]. In trans-4-amino-1-boc-3-hydroxypiperidine, the Boc group serves as a carbamate-type protecting group attached to the nitrogen atom at position 1 of the piperidine ring, providing exceptional stability under basic conditions while remaining selectively cleavable under acidic conditions [4] [5].

The mechanism of Boc protection involves nucleophilic attack of the amino group on di-tert-butyl dicarbonate in the presence of a base such as triethylamine or sodium hydroxide [1] [2]. The reaction proceeds through nucleophilic acyl substitution, wherein the amine attacks the carbonyl carbon of the dicarbonate, forming a tetrahedral intermediate followed by elimination of tert-butyl carbonate, which subsequently decarboxylates to form carbon dioxide and tert-butoxide [6] [7]. This process is highly efficient and typically yields 85-95% of the desired N-Boc protected product under standard conditions [3] [6].

The deprotection mechanism follows a well-established pathway involving acid-catalyzed fragmentation [8] [4] [5]. Upon treatment with strong acids such as trifluoroacetic acid, the carbonyl oxygen of the carbamate becomes protonated, creating a resonance-stabilized oxonium ion [8] [5]. This protonation weakens the bond between the carbonyl carbon and the tert-butyl oxygen, facilitating fragmentation to generate a highly stable tertiary tert-butyl carbocation [8] [4]. The resulting carbamic acid intermediate undergoes rapid decarboxylation, releasing carbon dioxide and regenerating the free amine [5]. The tert-butyl cation either eliminates a proton to form isobutylene gas or reacts with nucleophilic species present in the reaction mixture [4].

Lewis acid-mediated deprotection provides an alternative mechanism wherein coordination of the Lewis acid to the carbonyl oxygen, rather than protonation, triggers the fragmentation process [9]. Aluminum chloride and zinc bromide have demonstrated particular effectiveness in this regard, with zinc bromide showing selectivity for secondary N-Boc groups over primary N-Boc groups [9] [6]. These Lewis acid conditions prove especially valuable when multiple acid-sensitive groups are present in the substrate, as they can provide enhanced selectivity compared to Brønsted acid methods [9].

Recent developments in heterogeneous catalysis have introduced silica gel-supported sodium hydrogen sulfate and zeolite-based systems for Boc deprotection [10]. These methods offer advantages in terms of easier product isolation and reduced environmental impact, achieving yields of 82-95% under reflux conditions in dichloromethane [10]. The mechanism involves surface-catalyzed protonation similar to homogeneous acid catalysis but with enhanced selectivity due to the heterogeneous environment [10].

Thermal deprotection represents another mechanistic pathway that has gained attention for its potential in continuous flow processes [11] [12]. At elevated temperatures (300°C), the Boc group undergoes direct thermal decomposition without requiring acid catalysts [12]. This process shows particular efficiency in polar protic solvents such as trifluoroethanol and methanol, where the increased acidity facilitates the thermal fragmentation process [12].

Orthogonal Protection Strategies for Amino-Hydroxyl Systems

Orthogonal protection strategies are fundamental for the successful functionalization of bifunctional compounds such as trans-4-amino-1-boc-3-hydroxypiperidine, which contains both amino and hydroxyl functional groups requiring independent protection and deprotection [13] [14] [15]. The concept of orthogonality requires that each protecting group can be removed under conditions that do not affect other protecting groups present in the molecule [14] [15] [16].

The Boc/TBS (tert-butyldimethylsilyl) combination represents one of the most effective orthogonal protection strategies for amino-hydroxyl systems [13] [17]. The Boc group protecting the amino function can be selectively removed using trifluoroacetic acid in dichloromethane, while the TBS group protecting the hydroxyl function remains stable under these acidic conditions [17]. Conversely, the TBS group can be cleaved using tetra-n-butylammonium fluoride in tetrahydrofuran, conditions under which the Boc group demonstrates excellent stability [13] [17]. This orthogonality stems from the fundamentally different mechanisms of cleavage: acid-catalyzed fragmentation for Boc versus fluoride-mediated silyl ether cleavage for TBS [17].

The Cbz (benzyloxycarbonyl)/benzyl ether combination provides another excellent orthogonal strategy, particularly valuable when hydrogenolysis conditions are compatible with the target molecule [18] [17]. Both protecting groups can be removed simultaneously through catalytic hydrogenation using palladium on carbon, or they can be removed independently through careful selection of conditions [17]. The Cbz group can be selectively cleaved by hydrogenolysis under mild conditions, while benzyl ethers typically require more forcing conditions for complete removal [18].

The Fmoc (fluorenylmethoxycarbonyl)/tert-butyl ester combination represents a widely employed strategy in peptide chemistry that can be adapted for piperidine systems [19] [17]. Fmoc removal using piperidine in dimethylformamide proceeds through base-catalyzed elimination, forming the distinctive dibenzofulvene chromophore, while tert-butyl groups remain stable under these basic conditions [19] [20]. However, care must be taken as prolonged exposure to piperidine can lead to partial cleavage of certain tert-butyl protecting groups [20].

The Alloc (allyloxycarbonyl)/allyl ether system provides unique orthogonality through palladium-catalyzed deprotection [14] [17]. Both groups can be removed using palladium catalysts with different nucleophiles as scavengers, allowing for either simultaneous or sequential deprotection depending on the reaction conditions employed [14]. This system proves particularly valuable when both acidic and basic conditions must be avoided [17].

A novel orthogonal combination involves the recently developed Tempoc (2,2,6,6-tetramethylpiperidin-1-yloxycarbonyl) protecting group, which can be removed either under mild reductive conditions using copper compounds or by heating to 135°C [21]. This protecting group demonstrates excellent orthogonality with traditional protecting groups such as Boc, Cbz, and silyl ethers, as its deprotection conditions are unique and do not affect these other groups [21].

The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group has emerged as particularly valuable for lysine and diaminopropionic acid derivatives in complex protection schemes [14]. This group is stable to both acidic and basic conditions but can be selectively removed using hydrazine in dimethylformamide, providing excellent orthogonality with Fmoc, Boc, and tert-butyl-based protecting groups [14].

Advanced protection strategies may employ three or even four orthogonal protecting groups simultaneously, creating what is termed "triorthogonal" or "four-dimensional" protection schemes [19]. These complex strategies become essential when synthesizing highly functionalized piperidine derivatives or when preparing compounds for solid-phase synthesis applications [19].

Solvent Effects on Protecting Group Stability

Solvent effects play a crucial role in determining the stability and reactivity of protecting groups in piperidine chemistry, with polarity, protic nature, and coordinating ability all contributing to the overall behavior of the protection system [22] [20] [23]. Understanding these effects is essential for optimizing reaction conditions and preventing unwanted deprotection during synthetic sequences.

Polarity effects demonstrate a strong correlation with protecting group stability, particularly for acid-labile groups such as Boc [20] [24]. In highly polar solvents like trifluoroethanol (polarity: 59.8 kcal/mol), the enhanced solvation of ionic intermediates significantly accelerates acid-catalyzed deprotection processes [20]. The deprotection rate in trifluoroethanol is approximately 8.2 times faster than in dichloromethane, attributed to the superior stabilization of the charged transition states and intermediates formed during the fragmentation process [20].

Protic solvents exhibit particularly pronounced effects on Boc group stability due to their ability to participate directly in the deprotection mechanism [20] [24]. Methanol, with its moderate polarity (55.4 kcal/mol) and protic nature, enhances deprotection rates by approximately 3.5-fold compared to dichloromethane [20]. The hydroxyl group in methanol can serve as both a proton donor and acceptor, facilitating proton transfer steps in the deprotection mechanism and stabilizing charged intermediates through hydrogen bonding [24].

Water-containing solvent systems demonstrate the most dramatic effects on protecting group stability [20] [25]. A 1:1 mixture of water and tetrahydrofuran increases deprotection rates by an order of magnitude (12-fold increase) compared to pure organic solvents [20]. This enhancement results from the high dielectric constant of water and its exceptional ability to stabilize ionic species through solvation [25]. However, aqueous conditions also increase the formation of side products, including isobutylene oligomers and alkylation products from nucleophilic attack by water on carbocation intermediates [25].

Aprotic polar solvents such as dimethylformamide and dimethyl sulfoxide show moderate effects on protecting group stability [20] [26]. These solvents can coordinate to Lewis acidic species and stabilize polar transition states through dipolar interactions, leading to modest increases in deprotection rates (1.2-1.8 fold) compared to dichloromethane [20]. However, their coordinating ability can interfere with Lewis acid-catalyzed deprotection reactions by competing for coordination sites [20].

Non-polar solvents like toluene and ethyl acetate provide the greatest stability for acid-labile protecting groups [20] [23]. The deprotection rate in toluene is only 0.2 times that observed in dichloromethane, making it an excellent choice when maximum protecting group stability is required [20]. The poor solvation of ionic intermediates in these solvents significantly retards the fragmentation process, effectively stabilizing the protecting group under mildly acidic conditions [23].

Temperature effects interact synergistically with solvent polarity to influence protecting group stability [20] [11]. Higher temperatures generally accelerate deprotection processes, but the magnitude of this effect depends strongly on the solvent system employed [11]. In polar protic solvents, even modest temperature increases can lead to significant decreases in protecting group stability, while non-polar solvents maintain good stability even at elevated temperatures [20].

The formation of side products shows strong solvent dependence, with polar protic solvents promoting the highest levels of undesired reactions [20] [27]. Isobutylene oligomerization, a common side reaction during Boc deprotection, is particularly favored in acidic protic solvents where the initially formed isobutylene can undergo acid-catalyzed polymerization [27] [25]. Nucleophilic solvents such as alcohols can also participate in alkylation reactions with carbocation intermediates, leading to ether formation and reduced yields of the desired deprotected product [25].

Specific solvent effects on other protecting groups demonstrate the importance of comprehensive stability studies [28] [23]. Silyl protecting groups show enhanced stability in aprotic solvents but can undergo accelerated cleavage in the presence of trace amounts of fluoride or protic solvents [23]. Benzyl ethers demonstrate excellent stability across a wide range of solvent systems but show enhanced reactivity toward hydrogenolysis in polar solvents that better solvate the catalyst and reaction intermediates [23].

Solvent selection strategies for complex protection schemes must consider the cumulative effects on all protecting groups present in the molecule [24] [29]. Binary solvent mixtures often provide optimal compromises between reaction efficiency and protecting group stability, allowing fine-tuning of the solvent environment to achieve desired selectivity [20]. For example, dimethyl sulfoxide/ethyl acetate mixtures (1:9 to 4:6 ratios) have proven particularly effective for solid-phase peptide synthesis applications where both good solvation and protecting group stability are required [20].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant